REACTION_CXSMILES
|
FC1C(F)=C(F)[C:5]2=[N:6][C:7]3[N:8](C)[CH:9]=[C:10]([C:15]([OH:17])=[O:16])[C:11](=O)[C:12]=3[CH:13]=[C:4]2C=1.CN1CCNCC1.O.C(O)(=O)C>CS(C)=O>[N:8]1[C:7]2[C:12](=[CH:13][CH:4]=[CH:5][N:6]=2)[CH:11]=[C:10]([C:15]([OH:17])=[O:16])[CH:9]=1
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Name
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7,8,9-trifluoro-1-methyl-4-oxo-1,4-dihydro-benzo[b][1,8]naphthyridine-3-carboxylic acid
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=2C(=NC=3N(C=C(C(C3C2)=O)C(=O)O)C)C(=C1F)F
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling to about 20° C.
|
Type
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CUSTOM
|
Details
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obtained
|
Type
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CUSTOM
|
Details
|
The precipitate formed
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Type
|
WASH
|
Details
|
washed with 3 times 50 cm3 of water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 50 cm3 of dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC2=CC=CN=C12)C(=O)O
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |